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An In-depth Technical Guide to (R)-Methyl 2,3-dihydroxypropanoate for Researchers,
Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2,3-dihydroxypropanoate is a versatile and highly valuable chiral building block in
modern organic synthesis and drug development. Its stereodefined C3 backbone, featuring
vicinal diols and a methyl ester, provides a powerful scaffold for the enantioselective synthesis
of complex molecular architectures. This technical guide offers a comprehensive overview of
the physical and chemical properties of (R)-Methyl 2,3-dihydroxypropanoate, including its
spectroscopic profile. Detailed experimental protocols for its synthesis and key chemical
transformations are presented, alongside an exploration of its significant applications in the
pharmaceutical industry. This document is intended to serve as an essential resource for
researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis,
and drug discovery.

Introduction

In the pursuit of novel therapeutics, the stereochemical identity of a molecule is often
intrinsically linked to its biological activity. The demand for enantiomerically pure compounds
has therefore positioned chiral building blocks as indispensable tools in the pharmaceutical
industry. (R)-Methyl 2,3-dihydroxypropanoate, with its defined (R)-stereocenter, represents a
key C3 chiral synthon. The presence of multiple functional groups—a primary alcohol, a
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secondary alcohol, and a methyl ester—offers a rich platform for a diverse array of chemical
modifications. This guide aims to provide a detailed and practical understanding of this crucial
molecule, empowering scientists to harness its full synthetic potential.

Molecular Structure and Physicochemical
Properties

A thorough understanding of the fundamental physical and chemical characteristics of (R)-
Methyl 2,3-dihydroxypropanoate is essential for its effective application in research and
development.

Molecular Identity

e Chemical Name: (R)-Methyl 2,3-dihydroxypropanoate[1]

Synonyms: Methyl D-(-)-glycerate, (R)-Methyl-2,3-dihydroxypropionate[1]

CAS Number: 18289-89-9[2]

Molecular Formula: CaHsOa4[3]

Molecular Weight: 120.10 g/mol [3]

Figure 1: Chemical structure of (R)-Methyl 2,3-dihydroxypropanoate.

Physical Properties

The physical properties of (R)-Methyl 2,3-dihydroxypropanoate are crucial for its handling,
storage, and use in chemical reactions.
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Property Value Reference(s)
Appearance Light yellow to yellow liquid [41[5]

Boiling Point 140 °C at 15 Torr [4][5]

Density 1.2795 g/cm3 [41[5]

Optical Rotation ([a]D) -12.5° (c=0.01g/mL in CHCIs) [4]

Storage Temperature 2-8°C [4][5]

Table 1: Physical properties of (R)-Methyl 2,3-dihydroxypropanoate.

Spectroscopic Profile

A comprehensive spectroscopic analysis is vital for the structural confirmation and purity
assessment of (R)-Methyl 2,3-dihydroxypropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (Proton NMR): The *H NMR spectrum provides detailed information about the
hydrogen environments in the molecule. In CDClIs, the following characteristic peaks are
observed: a singlet for the methyl ester protons, a multiplet for the proton on the chiral center
(C2), and multiplets for the diastereotopic protons on C3. The hydroxyl protons typically
appear as broad signals that can be exchanged with D20. A representative H NMR
spectrum shows peaks at approximately 6 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), and
3.84 (s, 3H).[1]

e 13C NMR (Carbon-13 NMR): The 3C NMR spectrum reveals the number of unique carbon
atoms. Expected chemical shifts are approximately: 170-180 ppm for the ester carbonyl
carbon, 60-80 ppm for the carbons bearing hydroxyl groups (C2 and C3), and around 50-60
ppm for the methyl ester carbon.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydroxyl

~3400 Strong, Broad
groups)
2975-2860 Medium C-H stretch (aliphatic)[10]
C=0 stretch (ester carbonyl)
1750-1735 Strong

[10]

| 1200-1170 | Strong | C-O stretch (ester)[10] |

Table 2: Characteristic IR absorption bands for (R)-Methyl 2,3-dihydroxypropanoate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The

molecular ion peak (M*) is expected at m/z = 120. Common fragmentation patterns for esters

include the loss of the alkoxy group (-OCHs) or cleavage adjacent to the carbonyl group.[11]
[12]

Chemical Properties and Reactivity

The synthetic utility of (R)-Methyl 2,3-dihydroxypropanoate stems from the reactivity of its

ester and vicinal diol functionalities.

Reactions of the Ester Group

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid,

(R)-2,3-dihydroxypropanoic acid, under either acidic or basic conditions. Basic hydrolysis

using reagents like lithium hydroxide is common.[13][14][15][16]

Transesterification: The methyl group of the ester can be exchanged with other alkyl groups

by reacting with an alcohol in the presence of an acid or base catalyst.[17]

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will reduce

the ester to a primary alcohol, yielding (R)-propane-1,2,3-triol.

Aminolysis: Reaction with amines can convert the ester into the corresponding amide.
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Reactions of the Vicinal Diols

o Protection: The two hydroxyl groups can be protected to allow for selective reactions
elsewhere in the molecule. A common strategy is the formation of an acetonide by reacting
with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.

o Oxidation: The primary and secondary alcohols can be oxidized to aldehydes, ketones, or
carboxylic acids using a variety of oxidizing agents. The choice of reagent will determine the
oxidation product.

 Esterification and Etherification: The hydroxyl groups can be acylated to form esters or
alkylated to form ethers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and a key transformation of (R)-

Methyl 2,3-dihydroxypropanoate.

Synthesis via Sharpless Asymmetric Dihydroxylation

This method provides an efficient route to enantiomerically enriched (R)-Methyl 2,3-
dihydroxypropanoate from methyl acrylate.

Sharpless Asymmetric Dihydroxylation

( AD-mix-3, H20/t-BuOH )

Methyl Acrylate

(R)-Methyl 2,3-dihydroxypropanoat9

Click to download full resolution via product page
Figure 2: Synthetic workflow for the Sharpless asymmetric dihydroxylation of methyl acrylate.

Protocol:
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e Prepare a mixture of AD-mix-3 in a 1:1 solution of tert-butanol and water.

e Cool the mixture to 0 °C in an ice bath.

o Add methyl acrylate to the cooled, stirred mixture.

» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
e Quench the reaction with sodium sulfite.

o Extract the product with an organic solvent such as ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography.

Acetonide Protection of the Diol

This protocol describes the protection of the vicinal diols as an acetonide.

Protocol:

o Dissolve (R)-Methyl 2,3-dihydroxypropanoate in 2,2-dimethoxypropane.

e Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

 Stir the reaction at room temperature and monitor by TLC.

» Upon completion, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
» Extract the product with an organic solvent.

» Dry the organic layer, filter, and concentrate to yield the protected product.

Applications in Drug Development

The well-defined stereochemistry of (R)-Methyl 2,3-dihydroxypropanoate makes it a valuable
precursor for the synthesis of numerous biologically active molecules.[17]
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o Synthesis of Linezolid: This chiral building block is a key component in some synthetic routes
to the oxazolidinone antibiotic, Linezolid. The (R)-stereocenter is crucial for the drug's
antibacterial activity.[17]

» Antiviral Agents: The diol functionality is a common feature in many nucleoside analogs that
exhibit antiviral properties. This makes (R)-Methyl 2,3-dihydroxypropanoate a potential
starting material for the synthesis of novel antiviral drugs.[18][19][20][21][22]

o Cardiovascular and Other Therapeutic Agents: The chiral scaffold can be incorporated into a
variety of drug candidates for treating a range of conditions.

Safety and Handling

(R)-Methyl 2,3-dihydroxypropanoate should be handled with appropriate safety precautions
in a well-ventilated laboratory. It is known to cause skin and serious eye irritation, and may
cause respiratory irritation.[23]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

e Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

Conclusion

(R)-Methyl 2,3-dihydroxypropanoate is a cornerstone chiral building block for the synthesis of
complex, enantiomerically pure molecules. Its versatile functional groups and defined
stereochemistry provide a robust platform for the development of novel pharmaceuticals. A
comprehensive understanding of its physical, chemical, and spectroscopic properties, as
detailed in this guide, is essential for its effective and safe utilization in the laboratory. As the
demand for stereochemically pure drugs continues to rise, the importance of synthons like (R)-
Methyl 2,3-dihydroxypropanoate in advancing medicinal chemistry and drug discovery will
only continue to grow.
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 To cite this document: BenchChem. [Physical and chemical properties of (R)-Methyl 2,3-
dihydroxypropanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2408460#physical-and-chemical-properties-of-r-
methyl-2-3-dihydroxypropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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